
2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide, also known as Fendiline, is a chemical compound that belongs to the class of sulfonamides. It is widely used in scientific research due to its unique properties and mechanism of action.
Mechanism Of Action
2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. It binds to the L-type calcium channels and prevents the entry of calcium ions, which leads to the relaxation of smooth muscles and a decrease in heart rate.
Biochemical And Physiological Effects
2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, reduce blood pressure, and relax smooth muscles. It has also been shown to have anti-arrhythmic effects and to reduce the incidence of angina attacks.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide in lab experiments is that it is a specific calcium channel blocker that can be used to study the role of calcium channels in the cardiovascular system. However, one of the limitations of using this compound is that it can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Future Directions
There are many future directions for the use of 2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide in scientific research. One area of interest is the development of more specific calcium channel blockers that can target specific types of calcium channels. Another area of interest is the use of this compound in the treatment of cardiovascular diseases, such as hypertension and angina. Additionally, this compound may have potential applications in the treatment of other diseases, such as cancer and neurological disorders.
Synthesis Methods
2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-fluoro-1-chloroethane with sodium hydroxide to produce 2-fluoro-1-hydroxyethane. The second step involves the reaction of 2-fluoro-1-hydroxyethane with benzenesulfonyl chloride to produce 2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide.
Scientific Research Applications
2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide has been extensively used in scientific research due to its unique properties and mechanism of action. It has been used as a tool to study the role of calcium channels in the heart and smooth muscles. It has also been used to study the effects of calcium channel blockers on the cardiovascular system.
properties
CAS RN |
173356-49-5 |
|---|---|
Product Name |
2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide |
Molecular Formula |
C8H10FNO3S |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(2-fluoro-1-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H10FNO3S/c9-5-7(11)6-3-1-2-4-8(6)14(10,12)13/h1-4,7,11H,5H2,(H2,10,12,13) |
InChI Key |
QPKMVNKCGLMBNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CF)O)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CF)O)S(=O)(=O)N |
synonyms |
Benzenesulfonamide, 2-(2-fluoro-1-hydroxyethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



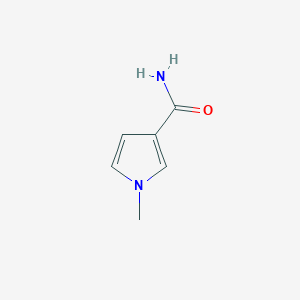
![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)
![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)

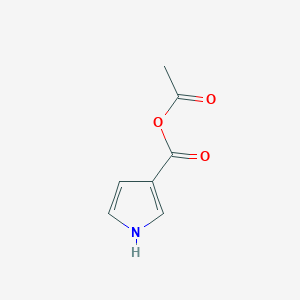
![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)
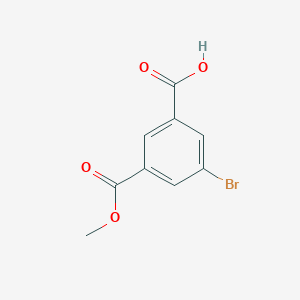

![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
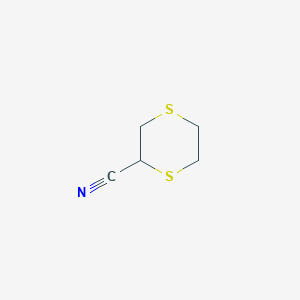
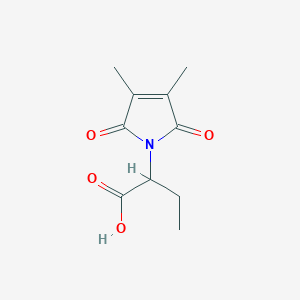

![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)